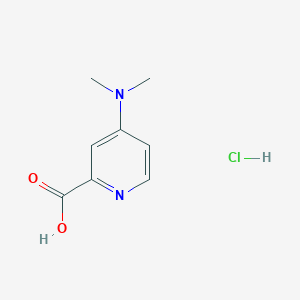

4-(Dimethylamino)picolinic acid hydrochloride

Description

Historical Context and Discovery

The development of 4-(Dimethylamino)picolinic acid hydrochloride emerged from systematic investigations into pyridinecarboxylate derivatives and their applications in coordination chemistry. The synthesis methodology for this compound was established through modified literature procedures, building upon earlier work with chlorinated pyridinecarboxylic acid precursors. The preparation involves the reaction of 4-chloro-2-pyridinecarboxylic acid with dimethylamine under controlled conditions, utilizing pressure vessel technology to achieve optimal conversion rates. Research conducted on related pyridine carboxylates demonstrated that compounds containing two functional groups represent some of the most versatile ligands for metal coordination. The historical development of this compound class was driven by the need for more sophisticated ligands capable of forming stable metal complexes with enhanced properties compared to simpler pyridine derivatives.

Significance in Coordination Chemistry

4-(Dimethylamino)picolinic acid hydrochloride exhibits exceptional significance in coordination chemistry due to its ability to function as a bidentate ligand through both the pyridine nitrogen and carboxylate oxygen atoms. The presence of the dimethylamino group at the 4-position introduces electron-donating properties that significantly influence the electronic characteristics of the resulting metal complexes. Transition metal pyridine complexes encompass numerous coordination compounds where pyridine derivatives serve as ligands, with most examples being mixed-ligand complexes. The compound's coordination behavior is enhanced by the electron-donating dimethylamino substituent, which increases the electron density on the pyridine nitrogen, thereby strengthening metal-nitrogen bonds. This electronic modification distinguishes it from unsubstituted picolinic acid and other pyridinecarboxylate derivatives, providing unique opportunities for fine-tuning complex properties.

The ligand's ability to form five-membered chelate rings through simultaneous coordination of the pyridine nitrogen and carboxylate oxygen creates thermodynamically stable complexes with various transition metals. Research has demonstrated that pyridinecarboxylate ligands typically coordinate to metals via carboxylate oxygen and pyridine nitrogen donor atoms, forming stable five-membered rings that enhance complex stability. The dimethylamino substitution pattern in this compound provides additional electronic tuning capabilities, allowing for systematic modification of metal complex properties.

Position within Pyridinecarboxylate Compound Family

Within the broader pyridinecarboxylate compound family, 4-(Dimethylamino)picolinic acid hydrochloride occupies a unique position as an electron-rich derivative with enhanced donor properties. The compound belongs to the picolinic acid derivatives, which are characterized by the carboxylic acid functionality positioned at the 2-carbon of the pyridine ring. The systematic positioning of the dimethylamino group at the 4-position creates a specific substitution pattern that distinguishes this compound from other family members such as 5-(dimethylamino)picolinic acid or hydroxylated variants.

Comparative studies within the pyridinecarboxylate family have revealed that substituent effects significantly influence both coordination behavior and synthetic utility. The electron-donating nature of the dimethylamino group contrasts with electron-withdrawing substituents such as fluorine or trifluoromethyl groups found in other family members. This electronic differentiation provides synthetic chemists with a range of ligands having varying electronic properties, enabling precise control over metal complex characteristics.

Table 1: Comparative Properties of Pyridinecarboxylate Family Members

Relationship to Parent Compound Picolinic Acid

The relationship between 4-(Dimethylamino)picolinic acid hydrochloride and its parent compound picolinic acid (pyridine-2-carboxylic acid) is characterized by significant structural and electronic modifications that enhance specific properties while maintaining the fundamental coordination framework. Picolinic acid itself has been recognized as a naturally occurring hydrogen bond donor with suitable catalytic properties for various chemical transformations. The parent compound serves as an effective hydrogen bond donor catalyst for reactions such as the cycloaddition of carbon dioxide to epoxides, demonstrating the inherent reactivity of the pyridinecarboxylate scaffold.

The introduction of the dimethylamino substituent at the 4-position fundamentally alters the electronic properties of the pyridine ring system. While picolinic acid maintains relatively neutral electronic characteristics, the dimethylamino derivative exhibits enhanced electron density, particularly at the pyridine nitrogen atom. This electronic enhancement strengthens metal-nitrogen coordination bonds and influences the overall stability of resulting metal complexes. Research has shown that the acidic strength and catalytic activity of pyridinecarboxylate derivatives depend critically on the interplay between electronic substituent effects and coordination properties.

The structural modification also affects solubility characteristics, with the dimethylamino derivative typically exhibiting enhanced solubility in polar solvents compared to the parent picolinic acid. This solubility enhancement proves particularly valuable in coordination chemistry applications where dissolution of both ligand and metal precursors is essential for complex formation.

General Applications in Chemical Research

4-(Dimethylamino)picolinic acid hydrochloride finds extensive applications across multiple domains of chemical research, reflecting its versatility as both a ligand and synthetic intermediate. In coordination chemistry, the compound serves as a sophisticated ligand for preparing metal complexes with tunable electronic and structural properties. The synthesis of bis(picolinato) complexes of vanadium and zinc has demonstrated the utility of pyridinecarboxylate ligands in developing compounds with potential biological activities. These applications extend to the preparation of magnetic resonance imaging contrast agents and radioisotope labeling compounds for therapeutic applications.

Table 2: Physical and Chemical Properties of 4-(Dimethylamino)picolinic acid hydrochloride

The compound's applications in synthetic chemistry include its use as a derivatizing agent for enhancing mass spectrometric detection of hydroxylated compounds. Formation of picolinic acid esters of hydroxylated drugs or their biotransformation products represents a promising approach for improving mass spectrometric ionization efficiency and altering fragmentation behavior. This derivatization strategy enhances both sensitivity and specificity of detection methods, particularly valuable for analyzing complex biological matrices.

In materials science applications, derivatives of 4-(dimethylamino)pyridine have been employed in the synthesis of functionalized gold nanoparticles. The preparation of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles demonstrates the utility of related compounds in nanotechnology applications. These functionalized nanoparticles exhibit unique photophysical and antimicrobial properties, illustrating the broader potential of dimethylamino-substituted pyridine derivatives in advanced materials development.

Research applications also extend to flow battery technology, where pyridinecarboxylate derivatives serve as redox carriers. The synthesis and characterization of 4-(dimethylamino)picolinic acid has been investigated in the context of expanding redox carrier options for electrochemical energy storage applications. These studies reveal that careful structural modification of pyridinecarboxylate compounds can yield materials with optimized electrochemical properties suitable for energy storage applications.

Properties

IUPAC Name |

4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWTYZKJIOVCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Procedure (Based on Patent WO2015186065A1)

A representative and well-documented preparation method involves the following key steps:

Step 1: Preparation of Ethyl-4-(dimethylamino)crotonate Intermediate

- In a round-bottom flask, ethyl-4-(dimethylamino)crotonate (120 g) is dissolved in ethanol (480 mL) at 25–35°C.

- Aqueous potassium hydroxide (50 mL) is added at −5°C to 0°C to adjust pH to ~13.5.

- The mixture is stirred at −5°C to 0°C for 1 hour.

- The reaction mixture is filtered, and the filtrate is concentrated under vacuum at 45–50°C to yield an oily mass of ethyl-4-(dimethylamino)crotonate.

Step 2: Hydrolysis and Acidification to Form 4-(Dimethylamino)picolinic Acid Hydrochloride

- Ethyl-4-(dimethylamino)crotonate (120 g) is mixed with ethanol (480 mL) at 25–35°C.

- Aqueous sodium hydroxide (30.5 g in 60 mL water) is added at 10–20°C.

- The mixture is heated to 50–55°C and stirred for 1 hour.

- The reaction mixture is cooled to 5°C.

- Concentrated hydrochloric acid (120 mL) is added to lower the pH to 1.5.

- The mixture is filtered through Celite®, washed with ethanol (50 mL).

- The filtrate is concentrated under vacuum at 55–60°C to obtain a crude mass.

- Ethanol (240 mL) is added to dissolve the crude mass at 55–60°C for 15 minutes.

- Sodium chloride byproduct is filtered off.

- The filtrate is concentrated again under vacuum at 55–60°C.

- Isopropanol (400 mL) is added to the residue, stirred at 55–60°C to form a clear solution.

- The solution is gradually cooled to 25–30°C and stirred for 2 hours.

- The solid product is filtered, washed with isopropanol (50 mL), and dried under vacuum at 55–60°C to yield 4-(dimethylamino)picolinic acid hydrochloride.

Yield and Purity

- The process yields approximately 63% of the hydrochloride salt with high purity.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Formation of crotonate | Ethyl-4-(dimethylamino)crotonate + EtOH + KOH | 25–35 (mixing), −5 to 0 (stirring) | 1 hour (stirring) | pH ~13.5 |

| Hydrolysis and acidification | Ethyl-4-(dimethylamino)crotonate + NaOH + HCl | 10–55 | 1 hour (alkaline), then acidification | pH 1.5 |

| Crystallization and purification | Ethanol, isopropanol | 25–60 | 2 hours (cooling and stirring) | Removal of NaCl by filtration |

Alternative Synthetic Routes and Related Chemistry

While the above method is the most direct and documented for 4-(dimethylamino)picolinic acid hydrochloride, related literature on aminopicolinic acids synthesis provides insights into precursor preparation and functional group transformations relevant to this compound.

The preparation of substituted picolinic acid derivatives often involves halogenation (e.g., chlorination with thionyl chloride), esterification, and nucleophilic substitution steps. For example, methyl 4-chloropicolinate hydrochloride can be synthesized by treating picolinic acid with thionyl chloride in the presence of DMF as a catalyst, followed by esterification with methanol.

Amination reactions to introduce dimethylamino groups may involve quaternization of pyridine derivatives followed by aminating agents such as N,N-dimethylformamide, as seen in related processes for 4-dimethylaminopyridine synthesis.

Reduction of nitrile groups to amines in picolinic acid derivatives can be challenging and may require catalytic hydrogenation under specific conditions.

Research Findings and Optimization Notes

The use of controlled pH and temperature during hydrolysis and acidification is critical to maximize yield and purity of the hydrochloride salt.

Filtration through Celite® and washing steps are essential to remove insoluble impurities such as sodium chloride formed during acidification.

Gradual cooling and solvent choice (ethanol and isopropanol) are optimized to promote crystallization and facilitate isolation of the pure hydrochloride salt.

The overall process avoids hazardous byproducts and uses commonly available reagents, making it suitable for scale-up in industrial settings.

Summary Table of Key Preparation Aspects

| Aspect | Description |

|---|---|

| Starting Material | Ethyl-4-(dimethylamino)crotonate |

| Key Reagents | Ethanol, aqueous NaOH, concentrated HCl, isopropanol |

| Reaction Type | Ester hydrolysis, acidification, crystallization |

| Critical Parameters | pH control (alkaline ~13.5, acidic ~1.5), temperature control (−5 to 60°C) |

| Purification Method | Filtration (Celite®), recrystallization from ethanol/isopropanol |

| Yield | ~63% |

| Product Form | 4-(Dimethylamino)picolinic acid hydrochloride, solid |

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)picolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-(Dimethylamino)picolinic acid hydrochloride is derived from picolinic acid and exhibits unique chemical properties that make it suitable for various applications. Its primary mechanism involves binding to zinc finger proteins (ZFPs), disrupting their structure and function, which has implications in gene regulation and cellular processes.

Biochemical Properties

- Interaction with Biomolecules : The compound interacts with enzymes and proteins, influencing biochemical pathways.

- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism.

Catalysis in Organic Chemistry

4-(Dimethylamino)picolinic acid hydrochloride acts as a catalyst in several organic reactions, such as:

- Acylation : Facilitating the introduction of acyl groups into organic molecules.

- Esterification : Promoting the formation of esters from acids and alcohols.

These catalytic properties enhance reaction efficiency and selectivity in synthetic processes.

Biological Research

In biological studies, this compound is investigated for its role in:

- Gene Regulation : Its ability to inhibit ZFP function can affect gene expression profiles.

- Cellular Metabolism : By modulating metabolic pathways, it can influence cellular growth and differentiation.

Case studies have shown its potential in cancer research, where it may alter tumor cell behavior through these mechanisms.

Pharmaceutical Development

The compound's interaction with biological systems makes it a candidate for therapeutic applications. Research is ongoing into its potential as:

- Anticancer Agent : By targeting specific pathways involved in tumor growth.

- Neurological Disorders : Investigations into its effects on neurotransmitter systems are underway.

Table 1 summarizes the therapeutic potentials based on recent findings:

Industrial Applications

In industrial contexts, 4-(Dimethylamino)picolinic acid hydrochloride is utilized in the synthesis of various chemicals. Its unique properties allow it to serve as an intermediate in the production of:

- Herbicides : Derivatives are being explored for their effectiveness against a broad spectrum of weeds while maintaining safety for beneficial plants .

- Coordination Chemistry : Used in the development of molecular devices and catalysts .

Case Study 1: Catalytic Efficiency

A study demonstrated that 4-(Dimethylamino)picolinic acid hydrochloride significantly increased the yield of esters in esterification reactions compared to traditional catalysts. The reaction conditions were optimized to achieve a yield increase of up to 50% under specific temperature and solvent conditions .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit proliferation in breast cancer cell lines by disrupting ZFP-mediated transcriptional regulation. This study provides preliminary evidence supporting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)picolinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a nucleophilic catalyst, facilitating the transfer of acyl groups in acylation reactions. The compound’s dimethylamino group enhances its nucleophilicity, making it an effective catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(dimethylamino)picolinic acid hydrochloride with structurally related picolinic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations :

Halogens (e.g., -Cl): Enhance metabolic stability but reduce solubility . Ester/Amino Groups: Modify lipophilicity and reactivity (e.g., methoxycarbonyl groups in improve membrane permeability).

Synthetic Complexity :

- Introducing -N(CH₃)₂ likely requires multi-step synthesis (e.g., amination followed by methylation), whereas chloro derivatives are synthesized via direct nucleophilic substitution .

Biological Relevance: Dimethylamino and imidamide derivatives show promise in targeting enzymes (e.g., kinases) due to their ability to form hydrogen bonds and ionic interactions . Chlorinated analogs are preferred in agrochemicals for their stability under environmental conditions .

Biological Activity

4-(Dimethylamino)picolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention for its significant biological activities and potential applications across various scientific fields. This article delves into its biochemical properties, mechanisms of action, and research findings, supported by relevant data and case studies.

Overview

4-(Dimethylamino)picolinic acid hydrochloride (CAS No. 1176419-71-8) is recognized for its role in biochemical reactions, particularly its interaction with zinc finger proteins (ZFPs). This compound is synthesized from 4-chloropicolinic acid and dimethylamine under controlled conditions, yielding a substance that exhibits diverse biological functions.

Target Proteins

The primary target of 4-(Dimethylamino)picolinic acid hydrochloride is zinc finger proteins (ZFPs), which are crucial for various cellular processes including gene regulation. The compound binds to ZFPs, altering their structure and disrupting zinc binding, thereby inhibiting their function.

Biochemical Pathways

As a metabolite of tryptophan, this compound influences several biochemical pathways. Its interactions with nucleophilic catalysts and electrophiles facilitate reversible reactions that are pivotal in cellular metabolism and signaling pathways.

Cellular Effects

The compound affects various cell types by modulating:

- Cell Signaling : Alters pathways that govern cellular responses.

- Gene Expression : Influences the transcription of genes involved in metabolic processes.

- Cellular Metabolism : Modifies metabolic pathways leading to altered cell function.

Transport and Distribution

The transport of 4-(Dimethylamino)picolinic acid hydrochloride within cells involves specific transporters and binding proteins that affect its localization. Its subcellular localization is determined by targeting signals and post-translational modifications, which are critical for its biological activity.

Scientific Research

The compound has been utilized in various fields:

- Chemistry : Acts as a catalyst in organic reactions such as acylation and esterification.

- Biology : Investigated for its role in biological processes through its interaction with biomolecules.

- Medicine : Explored for potential therapeutic applications due to its effects on biological pathways.

Study on Zinc Finger Proteins

A study demonstrated that 4-(Dimethylamino)picolinic acid hydrochloride effectively inhibited ZFP function in vitro, leading to altered gene expression profiles in treated cells. This inhibition was linked to changes in metabolic pathways associated with cancer cell proliferation.

Impact on Cellular Metabolism

In another research effort, the compound was shown to modulate glucose metabolism in pancreatic cells, suggesting potential implications for diabetes treatment. The study highlighted significant changes in insulin signaling pathways upon treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Inhibition of ZFPs | Disruption of zinc binding leading to altered gene expression | |

| Modulation of Cell Signaling | Changes in signaling pathways affecting cellular responses | |

| Influence on Metabolic Pathways | Altered glucose metabolism in pancreatic cells |

Q & A

Q. What are the established synthetic routes for 4-(Dimethylamino)picolinic acid hydrochloride, and what are their key reaction conditions?

The compound is typically synthesized via palladium-catalyzed decarboxylative cross-coupling reactions. For instance, using PdCl₂ with bis-phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) under inert atmospheres (N₂/Ar) at 80–120°C in polar aprotic solvents like DMF or THF. Post-reaction purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How is the structural integrity of 4-(Dimethylamino)picolinic acid hydrochloride verified post-synthesis?

Structural confirmation employs ¹H/¹³C NMR spectroscopy (e.g., dimethylamino protons at δ 2.8–3.2 ppm in DMSO-d₆), FT-IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography to resolve the crystal lattice. Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) further validate purity .

Q. What are the solubility characteristics of 4-(Dimethylamino)picolinic acid hydrochloride in common solvents?

The hydrochloride salt is freely soluble in water and methanol but sparingly soluble in non-polar solvents like toluene or ether. Analogous compounds (e.g., dopamine hydrochloride) show pH-dependent solubility, with enhanced aqueous solubility due to protonation of the dimethylamino group .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of 4-(Dimethylamino)picolinic acid hydrochloride in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electron density distribution and transition states. Studies indicate the dimethylamino group donates electron density to the picolinic ring, stabilizing intermediates in cross-coupling reactions. Computational data align with experimental observations of enhanced catalytic activity in Pd-mediated reactions .

Q. What strategies optimize the catalytic efficiency of 4-(Dimethylamino)picolinic acid derivatives in decarboxylative couplings?

Key parameters include:

- Ligand design : Electron-rich ligands (e.g., bis-phosphines) improve Pd catalyst turnover.

- Solvent effects : Polar solvents (DMF) favor ionic intermediates.

- Temperature control : Reactions at 100°C minimize side-product formation. Systematic optimization via Design of Experiments (DoE) methodologies can identify synergistic conditions .

Q. How to address discrepancies in reported spectroscopic data for 4-(Dimethylamino)picolinic acid hydrochloride derivatives?

Cross-validate using complementary techniques:

Q. What role does the dimethylamino group play in the compound’s electronic properties and reactivity?

The dimethylamino group acts as an electron donor, increasing electron density at the picolinic ring’s 4-position. This facilitates nucleophilic attack in cross-couplings and stabilizes Pd intermediates via coordination. Spectroscopic (NMR) and computational (Mulliken charge analysis) data corroborate this electronic effect .

Q. How to design experiments to evaluate the stability of 4-(Dimethylamino)picolinic acid hydrochloride under various storage conditions?

Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.